2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17447724
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H10N2O2/c1-5-10-4-7-6(9(12)13)2-3-8(7)11-5/h4,6H,2-3H2,1H3,(H,12,13) |
| Standard InChI Key | FXRXJMZWNFLJOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C2C(CCC2=N1)C(=O)O |
Introduction
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the class of pyrimidines. It features a unique bicyclic structure, consisting of a pyrimidine ring fused with a cyclopentane moiety, and a carboxylic acid functional group at the 5-carbon of the pyrimidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a selective sigma-1 receptor antagonist, which could have implications in pain management and other therapeutic areas.
Synthesis Methodologies
The synthesis of this compound typically involves intermediate formation through electrophilic substitution or nucleophilic attack, followed by cyclization to form the bicyclic structure. Zinc chloride has been used as a catalyst in some reactions to enhance yield and selectivity.
Sigma-1 Receptor Antagonism
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid acts as a selective sigma-1 receptor antagonist. By binding to sigma-1 receptors in the central nervous system, this compound may modulate neurotransmitter release and influence pain pathways, suggesting potential therapeutic applications in analgesia.
In Vitro Studies
In vitro studies have shown that compounds related to this structure exhibit significant affinity for sigma receptors, further supporting their potential use in pain management.
Analytical Techniques
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor reaction progress and product purity. These methods are crucial for optimizing yield and minimizing by-products during synthesis.
Reaction Conditions
Reactions are typically conducted under controlled conditions to optimize yield and minimize by-products. The use of catalysts like zinc chloride can enhance reaction efficiency.
2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
This compound, with a mercapto group instead of a methyl group, has a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol . While it shares a similar bicyclic structure, its biological activities and applications may differ due to the presence of the sulfur-containing mercapto group.
Other Pyrimidine Derivatives
Other pyrimidine derivatives, such as those explored for RXRα antagonism, have shown promise in different therapeutic areas, including cancer treatment . These compounds often feature modifications to the pyrimidine ring, such as the introduction of aryl or alkyl groups, which can significantly affect their biological activity .
Data Tables
| Property | Description |
|---|---|
| Chemical Structure | Bicyclic structure with a pyrimidine ring fused to a cyclopentane moiety, methyl group at the 2-position, and carboxylic acid at the 5-position. |
| Synthesis | Involves electrophilic substitution or nucleophilic attack followed by cyclization. |
| Biological Activity | Selective sigma-1 receptor antagonist with potential in pain management. |
| Analytical Techniques | HPLC and mass spectrometry for monitoring reaction progress and purity. |
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